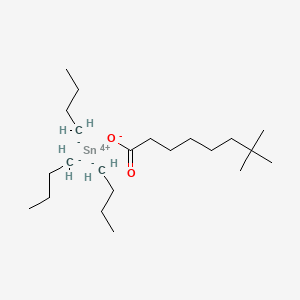
Tributyl(neodecanoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(neodecanoyloxy)stannane is a useful research compound. Its molecular formula is C22H46O2Sn and its molecular weight is 461.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Tributyl(neodecanoyloxy)stannane is characterized by its unique structure, which combines tributyl groups with a neodecanoyloxy moiety. This configuration contributes to its reactivity and functionality in various chemical processes. The compound is often used as a reagent or catalyst in organic synthesis due to its ability to facilitate reactions involving nucleophiles and electrophiles.
Scientific Research Applications
-
Catalysis in Organic Synthesis
- This compound serves as an effective catalyst in several organic reactions, including:
- Transesterification : It promotes the exchange of ester groups, which is crucial in biodiesel production.
- Polymerization : The compound can initiate polymerization processes, making it valuable in producing polymers with specific properties.
- This compound serves as an effective catalyst in several organic reactions, including:
-
Biocidal Applications
- Although there are regulatory restrictions on its use as a biocide due to environmental concerns, some studies have explored its potential effectiveness against certain microorganisms. Its biocidal properties make it a candidate for applications in coatings and preservatives.
-
Flame Retardants
- The compound has been investigated for use as a flame retardant in various materials, particularly plastics and textiles. Its inclusion can enhance fire resistance while maintaining material integrity.
-
Environmental Monitoring
- This compound has been utilized as a standard reference material in environmental studies to monitor organotin levels in marine environments. Its detection helps assess pollution levels and the effectiveness of regulatory measures.
Regulatory Considerations
The use of this compound is subject to stringent regulations due to its classification as a hazardous substance. Notably:
- EU Regulations : Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, it is listed among substances that require careful management due to potential health and environmental risks .
- Prohibited Uses : Specific applications, such as those involving direct contact with food or consumer products, are prohibited .
Case Studies
Propriétés
Numéro CAS |
28801-69-6 |
|---|---|
Formule moléculaire |
C22H46O2Sn |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
butane;7,7-dimethyloctanoate;tin(4+) |
InChI |
InChI=1S/C10H20O2.3C4H9.Sn/c1-10(2,3)8-6-4-5-7-9(11)12;3*1-3-4-2;/h4-8H2,1-3H3,(H,11,12);3*1,3-4H2,2H3;/q;3*-1;+4/p-1 |
Clé InChI |
VPGCPASKYRNEBB-UHFFFAOYSA-M |
SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |
SMILES canonique |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |
Key on ui other cas no. |
28801-69-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















